BenchChemオンラインストアへようこそ!

NGP555

γ-secretase modulation Aβ42 inhibition Notch sparing

NGP555 is a selective γ-secretase modulator (GSM) that allosterically reduces neurotoxic Aβ42 (IC50 9 nM) while increasing non-aggregating Aβ37/38, without inhibiting Notch signaling—eliminating the dose-limiting toxicities of GSIs like semagacestat. Clinically validated in Phase 1b trials with a unique human CSF biomarker signature (increased Aβ37/Aβ42 and Aβ38/Aβ42 ratios). Demonstrates robust brain penetration (B:P 0.93) and >65% cognitive protection in Tg2576 mice. The definitive tool for Alzheimer's disease-modifying research without confounding Notch effects.

Molecular Formula C23H23FN4S
Molecular Weight 406.5 g/mol
CAS No. 1058170-45-8
Cat. No. B8069123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNGP555
CAS1058170-45-8
Molecular FormulaC23H23FN4S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F
InChIInChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27)
InChIKeyWDEKUGNKKOGFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NGP555 (CAS 1058170-45-8) as a Gamma-Secretase Modulator for Alzheimer's Disease Research and Procurement


NGP555 (CAS 1058170-45-8) is a small-molecule γ-secretase modulator (GSM) developed by NeuroGenetic Pharmaceuticals for the prevention of Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs), NGP555 allosterically modulates the enzyme to selectively reduce production of the neurotoxic amyloid-β 42 (Aβ42) peptide while increasing shorter, non-aggregating forms such as Aβ37 and Aβ38 [1]. Preclinical studies demonstrate potent Aβ42 reduction (IC50 of 9 nM in SH-SY5Y-APP cells) and robust brain penetration (brain-to-plasma ratio of 0.93 in Tg2576 mice) [2]. NGP555 has completed Phase 1a and 1b clinical trials, establishing safety, pharmacokinetics, and target engagement in humans via a beneficial shift in cerebrospinal fluid (CSF) amyloid biomarkers [3].

Why NGP555 Cannot Be Replaced by Generic Gamma-Secretase Inhibitors or Other Modulators


Substitution of NGP555 with γ-secretase inhibitors (GSIs) such as semagacestat or avagacestat, or with alternative GSMs, is scientifically unsound due to fundamental differences in mechanism, selectivity, and clinical outcomes. GSIs non-selectively inhibit all γ-secretase cleavage products, including Notch signaling, leading to dose-limiting toxicities and clinical failure [1]. In contrast, NGP555 is a true GSM that allosterically shifts enzyme processing without inhibiting total activity, thereby sparing Notch and other essential substrates [2]. Direct comparative studies demonstrate that while NGP555 prevents cognitive decline in transgenic mice, semagacestat fails to provide significant protection [3]. Furthermore, NGP555 has demonstrated a unique human CSF biomarker signature—increasing Aβ37/Aβ42 and Aβ38/Aβ42 ratios—that is not replicated by GSIs and is critical for establishing target engagement and predicting therapeutic benefit [4].

Quantitative Differentiation Evidence for NGP555 Versus Gamma-Secretase Inhibitors and Alternative Modulators


Potency and Selectivity Profile: NGP555 Exhibits a Distinct IC50 and Mechanism Compared to Semagacestat and Avagacestat

NGP555 reduces Aβ42 with an IC50 of 9 nM in cell-based assays, a potency comparable to the GSI semagacestat (IC50 10.9 nM) but with a fundamentally different mechanism that spares Notch signaling [1]. In contrast, the GSI avagacestat is more potent (IC50 0.27 nM) but its inhibition of Notch and other substrates led to clinical safety concerns and discontinuation [2]. NGP555's allosteric modulation increases Aβ37 and Aβ38 while reducing Aβ42, a profile not shared by GSIs [3].

γ-secretase modulation Aβ42 inhibition Notch sparing IC50

Brain Penetration: NGP555 Demonstrates Superior CNS Exposure Compared to Many Alternative GSMs

NGP555 achieves a brain-to-plasma ratio of 0.93 in Tg2576 mice following oral administration, indicating excellent blood-brain barrier penetration and CNS target engagement [1]. While direct comparative brain penetration data for other GSMs in the same model are not available, many GSMs (e.g., E2012, PF-06648671) have faced development challenges related to poor CNS exposure or off-target effects [2]. The high brain-to-plasma ratio of NGP555, combined with its oral bioavailability, supports its potential for chronic oral dosing in Alzheimer's disease prevention [3].

blood-brain barrier penetration brain-to-plasma ratio pharmacokinetics CNS drug delivery

Cognitive Protection in Transgenic Alzheimer's Model: NGP555 Prevents Memory Decline While Semagacestat Fails

In a direct head-to-head comparison, chronic oral administration of NGP555 (25 mg/kg/day for one month) to Tg2576 transgenic mice significantly protected against cognitive decline in the Y-maze test of spatial working memory [1]. NGP555-treated Tg mice showed >65% less decline compared to vehicle-treated Tg mice (p<0.005). In contrast, the GSI semagacestat failed to demonstrate significant protection from cognitive decline in the same study [1]. This functional benefit was accompanied by reductions in brain and plasma Aβ42 and Aβ40, with a concomitant increase in Aβ38 [1].

cognitive decline prevention Y-maze Tg2576 mice behavioral pharmacology

Human Cerebrospinal Fluid Biomarker Shift: NGP555 Demonstrates Target Engagement and Safety in Phase 1 Trials

In a Phase 1b multiple ascending dose study in healthy volunteers, NGP555 (200 mg and 400 mg oral doses for 14 days) produced a beneficial shift in the ratio of amyloid-β peptides in cerebrospinal fluid [1]. Specifically, NGP555 increased the Aβ37/Aβ42 and Aβ38/Aβ42 ratios, establishing proof of target engagement in humans while maintaining an adequate safety profile [1]. In contrast, the GSI semagacestat did not alter CSF Aβ levels in clinical trials and was associated with worsening of cognition and increased risk of skin cancer [2]. The ability of NGP555 to modulate CSF biomarkers without Notch-related toxicity supports its advancement as a potential disease-modifying therapy [3].

cerebrospinal fluid biomarkers Aβ37/Aβ42 ratio target engagement Phase 1 clinical trial

Optimal Research and Procurement Applications for NGP555 Based on Quantitative Differentiation Evidence


Preclinical Efficacy Studies in Transgenic Alzheimer's Disease Mouse Models

NGP555 is ideally suited for chronic oral dosing studies in Tg2576 or other APP transgenic mice to evaluate prevention of cognitive decline, reduction of amyloid pathology, and modulation of CSF biomarkers. Its robust brain penetration (brain-to-plasma ratio 0.93) and demonstrated efficacy in preventing Y-maze deficits (>65% protection) provide a strong foundation for investigating disease-modifying effects [1].

Investigating Gamma-Secretase Modulation Without Notch-Related Toxicity

For researchers seeking to dissect the role of γ-secretase in Alzheimer's disease without the confounding effects of Notch inhibition, NGP555 offers a selective tool. Unlike GSIs such as semagacestat and avagacestat, which inhibit Notch signaling and cause significant toxicity, NGP555 allosterically shifts Aβ production while sparing Notch, enabling cleaner mechanistic studies [2].

Human Biomarker and Target Engagement Studies

NGP555 is a validated compound for use in clinical research settings where target engagement must be demonstrated via CSF biomarker shifts. The Phase 1b clinical data showing increased Aβ37/Aβ42 and Aβ38/Aβ42 ratios in human CSF provide a benchmark for pharmacodynamic activity that can be used to calibrate preclinical-to-clinical translation efforts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for NGP555

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.